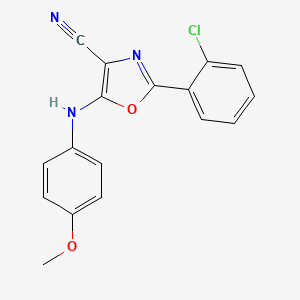

2-(2-Chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile

説明

2-(2-Chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a 2-chlorophenyl group at position 2, a 4-methoxyphenylamino moiety at position 5, and a nitrile group at position 2. The oxazole ring, a five-membered aromatic system with one oxygen and one nitrogen atom, provides structural rigidity and electronic diversity, making it a scaffold of interest in medicinal chemistry and materials science.

特性

IUPAC Name |

2-(2-chlorophenyl)-5-(4-methoxyanilino)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O2/c1-22-12-8-6-11(7-9-12)20-17-15(10-19)21-16(23-17)13-4-2-3-5-14(13)18/h2-9,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBBQCAWCVEWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CC=C3Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile typically involves the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the chlorophenyl group: This step may involve the use of chlorinated aromatic compounds and suitable coupling reactions.

Attachment of the methoxyphenylamino group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

化学反応の分析

Types of Reactions

2-(2-Chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.

Substitution: Halogen atoms like chlorine can be substituted with other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazole can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as chlorine, enhances the antimicrobial efficacy by increasing the compound's ability to penetrate bacterial cell walls .

Antitumor Effects

The compound's structural motifs suggest potential antitumor activity. Compounds containing oxazole rings have been reported to exhibit cytotoxic effects against several cancer cell lines. For example, similar derivatives have demonstrated inhibition of cell proliferation in breast cancer and leukemia models through mechanisms involving apoptosis and cell cycle arrest .

Study on Antimicrobial Activity

In a study published in Crystals, researchers synthesized a related compound and assessed its antimicrobial properties against several pathogens. The results indicated that the compound exhibited inhibitory zones comparable to standard antibiotics, suggesting potential as an antimicrobial agent .

| Pathogen | Inhibition Zone (mm) | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 24 | 12.5 | 25 |

| Escherichia coli | 20 | 25 | 50 |

| Candida albicans | 18 | 6.25 | 12.5 |

Antitumor Activity Assessment

Another study explored the cytotoxic effects of oxazole derivatives on cancer cell lines. The findings revealed that certain structural modifications led to enhanced antitumor activity, with IC50 values in the low micromolar range against breast cancer cells .

作用機序

The mechanism of action of 2-(2-Chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Oxazole Cores

2.1.1. 2-(2-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile (CAS 613651-54-0) This analogue replaces the 4-methoxyphenylamino group with a dimethylaminoethylamino side chain. The dimethylaminoethyl group introduces basicity and increased solubility in polar solvents compared to the methoxyphenyl group. However, the 4-methoxyphenylamino group in the parent compound may offer superior π-π stacking interactions due to its aromaticity .

The pyrimidine ring’s planar structure contrasts with the non-planar puckering observed in some oxazoles (described by Cremer-Pople coordinates ), which may affect binding to flat enzymatic active sites.

Pharmacological Activity Comparisons

- Anticonvulsant Activity: A structurally related 1,3,4-thiadiazole derivative, N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide, demonstrated 100% effectiveness in the maximal electroshock (MES) model.

- Antitumor Potential: Compounds like 2-amino-4-(4-chlorophenyl)-5,6,7,8,9,10-hexahydrobenzo[8]annulene-1,3-dicarbonitrile highlight the role of chlorophenyl and nitrile groups in DNA intercalation or kinase inhibition. The oxazole derivative’s nitrile group may similarly act as a hydrogen-bond acceptor, but its smaller ring size could limit planar interactions compared to annulene systems .

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Electronic Effects of Substituents

生物活性

2-(2-Chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of oxazole rings. The compound can be synthesized through a reaction involving 4-methoxyaniline and various chlorophenyl derivatives, leading to a heterocyclic structure known for its biological activity.

Antitumor Activity

Research indicates that compounds with oxazole moieties often exhibit significant antitumor properties. For instance, derivatives similar to this compound have been shown to inhibit tumor cell proliferation in various cancer cell lines. The compound's mechanism may involve interference with cell cycle progression, particularly arresting cells in the G2/M phase, thereby promoting apoptosis in cancer cells .

Antiviral and Antimicrobial Properties

Compounds containing oxazole structures have also demonstrated antiviral and antimicrobial activities. In particular, studies have shown that related oxazole derivatives can inhibit the replication of viruses such as human herpes virus type-1 (HHV-1), suggesting a potential therapeutic application in treating viral infections . Furthermore, these compounds exhibit antibacterial properties, making them candidates for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Many oxazole derivatives function as enzyme inhibitors, targeting critical pathways involved in tumor growth and viral replication.

- Regulation of Gene Expression : The compound may modulate the expression of genes associated with apoptosis and cell cycle regulation, enhancing its antitumor effects .

- Interaction with Cellular Signaling Pathways : Research suggests that these compounds can influence various signaling pathways, including those related to inflammation and immune responses, which are crucial in cancer progression and infection control .

Case Studies

-

Anticancer Studies : In vitro studies on cancer cell lines such as NCI-H23 (lung cancer) and HCT-15 (colon cancer) revealed that similar compounds exhibited IC50 values ranging from 0.08 to 12.07 μM, indicating potent anticancer activity .

Cell Line IC50 (μM) NCI-H23 0.08 HCT-15 12.07 SF-295 9.00 DU-145 6.50 - Antiviral Activity : A study demonstrated that oxazole derivatives inhibited HHV-1 replication in A549 cells, with significant reductions in viral load observed at low micromolar concentrations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(2-Chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile, and how do reaction conditions impact yield?

- The synthesis typically involves multi-step reactions starting from substituted oxazole precursors. Key steps include cyclization of nitrile-containing intermediates and coupling of the 4-methoxyphenylamino group. Solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are used under inert atmospheres (e.g., nitrogen), with temperature control critical to avoid decomposition. Catalysts such as palladium complexes may enhance coupling efficiency. Yield optimization often requires purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for structural elucidation, and what diagnostic signals should researchers prioritize?

- 1H/13C NMR : Key signals include the oxazole ring protons (δ 6.8–7.5 ppm) and carbonitrile carbon (δ ~115 ppm). The 4-methoxyphenyl group shows a singlet for methoxy protons (δ ~3.8 ppm) .

- IR Spectroscopy : Stretching vibrations for C≡N (~2200 cm⁻¹) and C-O (oxazole ring, ~1250 cm⁻¹) confirm functional groups.

- HRMS : Accurate mass analysis verifies molecular formula (e.g., [M+H]+ ion) .

Q. What preliminary biological activities have been reported for this compound, and what in vitro assays are used for screening?

- Preliminary studies suggest anticancer potential via apoptosis induction or cell cycle arrest. Common assays include MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7) and flow cytometry for apoptosis markers (e.g., Annexin V). The 4-methoxyphenyl group may enhance target binding via hydrophobic interactions .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across studies?

- Contradictions may arise from variations in cell culture conditions (e.g., serum concentration, passage number) or assay protocols (e.g., incubation time). Normalizing data to positive controls (e.g., cisplatin for cytotoxicity) and replicating experiments across independent labs can improve reliability. Structural analogs (e.g., chlorophenyl vs. fluorophenyl substitutions) should be compared to isolate substituent effects .

Q. What computational strategies predict the binding interactions of this compound with biological targets?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with proteins (e.g., kinases). The oxazole ring and carbonitrile group often anchor the molecule in hydrophobic pockets, while the 4-methoxyphenyl group may form π-π interactions with aromatic residues .

- MD Simulations : GROMACS or AMBER assess binding stability over time, highlighting key hydrogen bonds or conformational changes .

Q. How can structural modifications improve target specificity in SAR studies?

- Core Modifications : Replacing the chlorophenyl group with electron-withdrawing substituents (e.g., nitro) may enhance electrophilicity.

- Side-Chain Engineering : Introducing polar groups (e.g., hydroxyl) to the methoxyphenyl moiety could improve solubility and reduce off-target effects. Comparative studies with analogs like 2-(4-chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile (anticancer activity ) provide SAR insights.

Methodological Considerations

Q. What crystallographic techniques resolve the 3D structure of this compound, and how are data processed?

- Single-crystal X-ray diffraction (SHELX suite ) determines absolute configuration. ORTEP-3 visualizes thermal ellipsoids, while Mercury software analyzes packing interactions (e.g., C–H···N hydrogen bonds) .

Q. How should researchers design controlled experiments to validate mechanistic hypotheses (e.g., apoptosis induction)?

- Use siRNA knockdown or CRISPR-Cas9 to silence candidate targets (e.g., Bcl-2). Combine with Western blotting (e.g., PARP cleavage) and caspase-3/7 activity assays. Dose-response studies (0.1–100 µM) establish EC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。